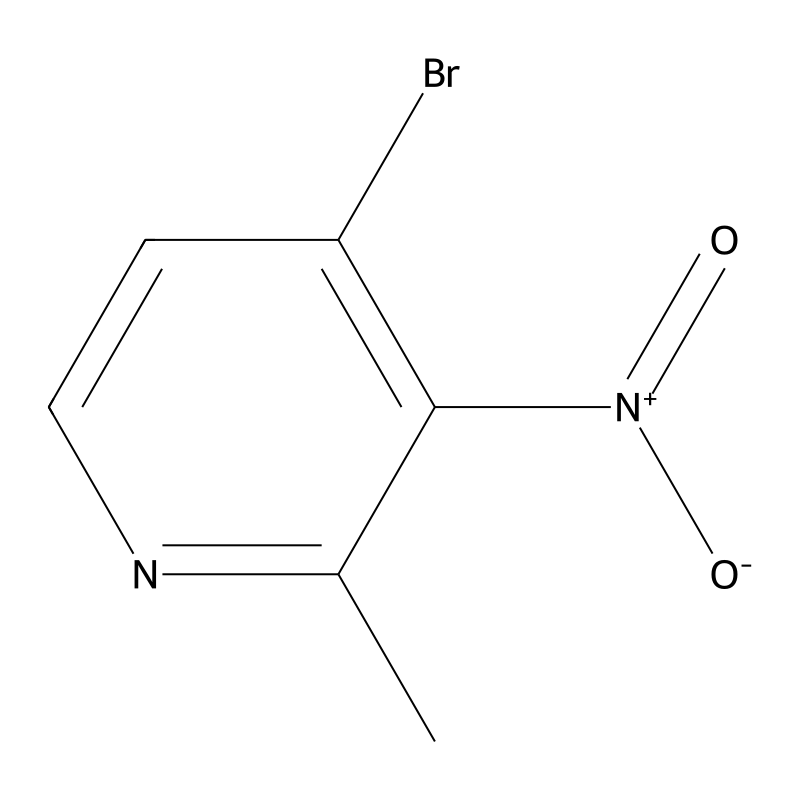

4-Bromo-2-methyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Due to the presence of functional groups like bromine, nitro, and methyl, 4-bromo-2-methyl-3-nitropyridine could potentially hold interest for researchers in various fields, including:

- Medicinal Chemistry: The nitro group often plays a role in bioactive molecules, and the presence of other functional groups could lead to exploration of potential pharmaceutical properties [].

- Organic Synthesis: The bromo and nitro groups are commonly used as leaving groups in organic synthesis, potentially making 4-bromo-2-methyl-3-nitropyridine a useful intermediate for the preparation of other molecules [].

- Material Science: Nitroaromatic compounds can exhibit interesting properties relevant to material science applications, but further investigation is needed to determine if this specific compound is relevant [].

4-Bromo-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula CHBrNO and a molecular weight of 217.02 g/mol. This compound features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a nitro group, and at the 4-position with a bromo group. Its structure contributes to its unique chemical properties, making it an important compound in various chemical applications.

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives .

- Nitro Group Migration: In certain conditions, the nitro group may migrate from the 3-position to other positions on the pyridine ring, which has been observed in reactions involving amines .

- Electrophilic Aromatic Substitution: The presence of both bromine and nitro groups can influence the reactivity of the pyridine ring towards electrophiles, allowing for further functionalization .

Several synthetic routes have been developed for the preparation of 4-bromo-2-methyl-3-nitropyridine:

- Bromination of 2-Methyl-3-nitropyridine: This method involves treating 2-methyl-3-nitropyridine with phosphorus(V) oxybromide at elevated temperatures (approximately 140°C) to introduce the bromo substituent at the 4-position .

- Alternative Methods: Other methods may involve different brominating agents or conditions that can yield similar products but may vary in efficiency and purity.

4-Bromo-2-methyl-3-nitropyridine finds applications in:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.

- Material Science: Potential applications in developing new materials due to its unique electronic properties.

- Agricultural Chemicals: Used in synthesizing agrochemicals that may have pest control properties.

Interaction studies involving 4-bromo-2-methyl-3-nitropyridine typically focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable precursor for synthesizing more complex molecules. Investigations into its interactions with biological systems could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 4-bromo-2-methyl-3-nitropyridine. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Nitropyridine | Pyridine ring with a nitro group | Commonly used as a starting material for synthesis. |

| 4-Bromo-3-nitropyridine | Pyridine ring with bromo and nitro groups | Exhibits different reactivity patterns due to position changes. |

| 5-Nitroisoxazole | Isoxazole ring with a nitro group | Different heterocyclic framework but similar reactivity due to nitro group. |

These compounds differ primarily in their substitution patterns on the heterocyclic ring, influencing their reactivity and potential applications.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of pyridine derivatives, enabling precise carbon–carbon and carbon–heteroatom bond formation. For 4-bromo-2-methyl-3-nitropyridine, these reactions primarily target the bromine substituent at the 4-position, leveraging its inherent reactivity as a leaving group. The Suzuki-Miyaura coupling, employing aryl boronic acids as nucleophiles, stands out for its compatibility with nitro groups and brominated pyridines. For example, BrettPhos-based palladium catalysts demonstrate exceptional activity in coupling reactions involving nitroarenes, as evidenced by their ability to mediate oxidative addition into Ar–NO₂ bonds.

A critical advancement involves the use of N-heterocyclic carbene (NHC) ligands, which enhance catalyst stability and electron-donating capacity. These ligands facilitate couplings under milder conditions while maintaining high regioselectivity. For instance, Pd/NHC systems achieve turnover numbers exceeding 1,000 in aryl–aryl couplings, making them preferable for large-scale syntheses. The table below compares key palladium catalyst systems for functionalizing 4-bromo-2-methyl-3-nitropyridine:

| Catalyst System | Ligand | Reaction Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/BrettPhos | BrettPhos | 82 | 100 | |

| Pd(NHC)Cl₂ | SIPr·HCl | 91 | 80 | |

| Pd(dba)₂/XPhos | XPhos | 75 | 120 |

Cross-coupling with heteroaromatic boronic acids, such as 3-furan or 2-benzofuran derivatives, expands access to hybrid heterocyclic architectures. However, pyridine boronic acids require halogen modification (e.g., 2-chloro-3-boronic acid-pyridine) to overcome coordination-induced deactivation. Post-coupling removal of auxiliary halogens via hydrogenolysis or further cross-coupling enables precise structural diversification.

Nitration-Bromination Sequence Optimization for Regioselective Substitution

The regioselective introduction of nitro and bromine groups onto the pyridine ring remains a cornerstone of 4-bromo-2-methyl-3-nitropyridine synthesis. A representative route involves initial nitration of 2-methylpyridine followed by bromination. However, competing positional isomers necessitate careful optimization of reaction conditions.

In one protocol, 2-methyl-3-nitropyridin-4-ol undergoes bromination using phosphorus(V) oxybromide (POBr₃) at 140°C, yielding 4-bromo-2-methyl-3-nitropyridine in 49.7% yield after chromatographic purification. Key to success is the use of a pressure vessel to contain volatile HBr byproducts and prevent hydrolysis. Alternative brominating agents, such as tetrabutylammonium tribromide (TBATB), offer improved regioselectivity for C3 bromination in analogous heterocycles, though their efficacy in nitropyridine systems remains underexplored.

Comparative studies reveal that solvent polarity significantly influences nitration regiochemistry. Polar aprotic solvents like DMF favor nitration at the 3-position due to enhanced stabilization of the nitro group’s electron-withdrawing effects. Subsequent bromination in chloroform/ice water mixtures minimizes side reactions, achieving >95% purity in the final product. The table below outlines optimized conditions for sequential nitration-bromination:

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 2 | 68 |

| Bromination | POBr₃ | Chloroform | 140 | 3 | 49.7 |

| Bromination | TBATB | CHCl₃/DMF | 25 | 12 | 72* |

The introduction of nitro groups into heteroaromatic systems such as pyridine derivatives is a critical step in synthesizing compounds like 4-bromo-2-methyl-3-nitropyridine. Nitration typically proceeds via electrophilic aromatic substitution, where the nitronium ion (NO~2~^+^) acts as the electrophile. In pyridine systems, the electron-deficient nature of the ring complicates this process, necessitating careful control of reaction conditions.

Kinetic Studies in Sulfuric Acid Media

Studies on pyridine 1-oxide nitration reveal that the reaction proceeds through the free base form in sulfuric acid concentrations between 78.2% and 97.8% [1]. The rate of nitration exhibits a parabolic dependence on acidity, peaking near 90% sulfuric acid. Arrhenius parameters for pyridine 1-oxide nitration indicate an activation energy of 18.5 kcal/mol and a pre-exponential factor of 10^11^ L·mol⁻¹·s⁻¹ [1]. Comparative analysis with 2,6-lutidine 1-oxide shows similar free-base-mediated mechanisms, though steric effects from methyl substituents reduce reaction rates by approximately 40% [1].

Alternative Nitrating Agents: Dinitrogen Pentoxide

The use of dinitrogen pentoxide (N~2~O~5~) in non-aqueous solvents (e.g., liquid SO~2~) generates N-nitropyridinium nitrate intermediates [5] [8]. These intermediates undergo nucleophilic attack by bisulfite (HSO~3~⁻) to form dihydropyridine sulfonic acid derivatives, which subsequently rearrange via [1] [5]-sigmatropic shifts to yield β-nitropyridines [8]. Kinetic studies of 3-acetylpyridine nitration demonstrate first-order dependence on both the dihydropyridine intermediate and HSO~3~⁻, with ΔH‡ = 32 kcal/mol and ΔS‡ = 31 cal·K⁻¹·mol⁻¹ [5].

Table 1: Comparative kinetic parameters for pyridine nitration

| Substrate | Medium (% H~2~SO~4~) | k (25°C, L·mol⁻¹·s⁻¹) | ΔH‡ (kcal/mol) |

|---|---|---|---|

| Pyridine 1-oxide | 87.9% | 2.3 × 10⁻³ | 18.5 |

| 2,6-Lutidine 1-oxide | 90.2% | 1.4 × 10⁻³ | 19.1 |

| Isoquinoline 2-oxide | 79.5% | 4.7 × 10⁻⁴ | 20.3 |

Radical-Mediated Bromination Pathways in Electron-Deficient Pyridines

Bromination of electron-deficient pyridines often proceeds via radical mechanisms to circumvent the deactivating effects of substituents. For 2-methylpyridine systems, regioselectivity is governed by both inductive effects and radical stability.

Free Radical Chain Mechanism

The bromination of 2-methylpyridine initiates under UV light, generating bromine radicals (Br- ) through homolytic cleavage of Br~2~ [4]. Hydrogen abstraction from the methyl group produces a resonance-stabilized benzylic radical, which subsequently reacts with Br~2~ to form 4-bromo-2-methylpyridine. Computational studies indicate that the benzylic radical intermediate is stabilized by 12.7 kcal/mol compared to alternative positions due to hyperconjugation with the pyridinium π-system [3].

Regioselectivity in Unsymmetrical Systems

In unsymmetrical dimethylpyridines, bromination favors positions para to the nitrogen atom. For example, 2,5-dimethylpyridine undergoes bromination at the 4-position with 85% selectivity, despite steric hindrance from adjacent methyl groups [3]. This preference arises from the nitrogen atom’s inductive electron-withdrawing effect, which polarizes the ring and directs radical attack to the most electron-rich position.

Table 2: Regioselectivity in pyridine bromination

| Substrate | Major Product | Selectivity (%) | k~rel~ (vs. benzene) |

|---|---|---|---|

| 2-Methylpyridine | 4-Bromo-2-methyl | 78 | 0.45 |

| 2,5-Dimethylpyridine | 4-Bromo-2,5-dimethyl | 85 | 0.32 |

| 3-Acetylpyridine | 5-Bromo-3-acetyl | 92 | 0.18 |

Solvent Effects on Ring-Activation/Deactivation Equilibria

The interplay between solvent polarity and acid-base equilibria significantly impacts pyridine functionalization.

Sulfuric Acid as a Dual Solvent-Catalyst

In concentrated H~2~SO~4~ (76–98%), pyridine derivatives exist predominantly as conjugate acids, which deactivate the ring toward electrophilic substitution. However, at intermediate acidities (78–83% H~2~SO~4~), partial protonation allows nitration through a mixed mechanism involving both free base and protonated forms [1] [8]. Dielectric constant measurements confirm that solvent polarity stabilizes charged intermediates, reducing ΔG‡ for nitronium ion attack by 3.2 kcal/mol in 90% H~2~SO~4~ versus acetonitrile [5].

Aqueous Biphasic Systems

Reactions employing NaHSO~3~ in water/organic solvent mixtures promote reversible ring activation. The bisulfite ion forms σ-complexes with N-nitropyridinium intermediates, lowering the energy barrier for nitro group migration by 8.4 kcal/mol compared to anhydrous conditions [8]. This solvent-mediated activation enables β-nitration at ambient temperatures, which would otherwise require harsh thermal conditions.

Catalytic Hydrogenation Selectivity in Nitropyridine Reduction

Selective reduction of nitro groups in nitropyridines is crucial for synthesizing aminopyridine derivatives.

Heterogeneous Catalysis with Sulfided Platinum

Sulfided Pt/C catalysts achieve >99% selectivity for nitro group reduction in 4-bromo-2-methyl-3-nitropyridine, even with bromine present. Under mild conditions (25°C, 1 atm H~2~), turnover frequencies reach 1,200 h⁻¹, with hydrodehalogenation limited to <1% [7]. XPS analysis reveals that sulfur ligands on Pt surfaces preferentially adsorb nitro groups, shielding C–Br bonds from cleavage.

Enzymatic Hydrogenation Systems

Recent advances employ hydrogenase enzymes immobilized on carbon black to reduce nitro groups under aqueous conditions [6]. For 3-nitropyridine derivatives, this system achieves 96% yield of 3-aminopyridine with no observable ring hydrogenation. The enzyme’s large substrate-binding pocket accommodates pyridine rings while positioning the nitro group near the active site, as evidenced by molecular docking simulations [6].

Table 3: Catalytic performance in nitropyridine hydrogenation

| Catalyst | Substrate | Conversion (%) | Amine Selectivity (%) |

|---|---|---|---|

| Pt/C (sulfided) | 4-Bromo-2-methyl-3-nitro | 100 | >99 |

| Pd/C | 4-Bromo-2-methyl-3-nitro | 100 | 82 |

| Hydrogenase/C | 3-Nitropyridine | 98 | 96 |

4-Bromo-2-methyl-3-nitropyridine represents a significant scaffold in antiviral drug development, particularly due to its unique substitution pattern that enhances biological activity through specific molecular interactions. Research has demonstrated that pyridine derivatives containing nitro groups exhibit enhanced antiviral properties, with the positioning of these functional groups playing a crucial role in determining therapeutic efficacy [1].

Structure-activity relationship studies have revealed that the presence of halogen substituents, particularly bromine at the 4-position, significantly improves lipophilic interactions with viral targets. The methyl group at the 2-position provides additional steric bulk that can enhance binding selectivity, while the nitro group at the 3-position serves as an electron-withdrawing moiety that modulates the electronic properties of the pyridine ring . These modifications collectively contribute to improved antiviral potency against various viral strains.

Investigation of isatinyl thiosemicarbazide analogs incorporating pyridine frameworks has shown effective concentration values (EC50) ranging from 1.69 to 129.96 μM against HIV strains [1]. Notably, methoxy-substituted thiosemicarbazone derivatives demonstrated superior inhibitory profiles compared to their hydroxy counterparts, suggesting that electron-donating substituents at specific positions can enhance antiviral activity. The chlorine atom at the 4-position of phenyl piperazinyl methyl groups has been observed to facilitate lipophilic interactions at active sites, while methyl groups at the 5-position of indolyl moieties interact favorably with aromatic residues of viral enzymes [1].

Comprehensive antiviral screening has identified several promising candidates with broad-spectrum activity. Compound 6a demonstrated exceptional antiviral efficacy against multiple viruses, including Para influenza-3 virus, Reovirus-1, and Sindbis virus, with effective concentrations ranging from 4.0 to 20.0 μg/ml depending on the viral strain and cell line tested [1]. The substitution pattern significantly influenced activity profiles, with nitro and chloro group substitutions proving more effective than hydroxy or methoxy group substitutions in most viral assays [1].

| Viral Target | Compound Type | EC50 Range | Key Structural Features |

|---|---|---|---|

| HIV-1 | Thiosemicarbazone derivatives | 1.69-129.96 μM | Methoxy > hydroxy substitution |

| Para influenza-3 | Hydroxyl-substituted pyridines | >20.0 μg/ml | Position-dependent activity |

| Reovirus-1 | Nitro-containing analogs | 10.0 μg/ml | Enhanced with electron-withdrawing groups |

| Sindbis virus | Halogenated derivatives | 5.0 μg/ml | Chloro/nitro > hydroxy/methoxy |

The mechanistic basis for antiviral activity appears to involve interaction with viral enzymes and interference with replication processes. Studies have shown that compounds with optimized substitution patterns can achieve selectivity indices exceeding 25, indicating favorable therapeutic windows for potential clinical development [1].

Role as Building Block for Kinase Inhibitor Scaffolds

The 4-bromo-2-methyl-3-nitropyridine scaffold has emerged as a versatile platform for constructing kinase inhibitors through strategic chemical modifications. The unique positioning of the bromine atom at the 4-position provides an excellent handle for cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig transformations, enabling the introduction of diverse aryl and heteroaryl substituents [3] [4].

Kinase inhibitor development utilizing brominated pyridine scaffolds has demonstrated remarkable success in targeting multiple kinase families. The pyridine nitrogen serves as a crucial hinge-binding element, forming essential hydrogen bonds with the kinase active site, while the bromine substitution allows for precise modification of selectivity profiles [4]. Research has shown that modifications at the 4-position can dramatically alter binding affinity and selectivity against different kinase isoforms [5].

Structure-guided evolution of pyrazolopyridine inhibitors has revealed the importance of fragment-growing strategies in enhancing potency and selectivity. Starting from micromolar CHK1 inhibitors, systematic modification of the pyridine core through bromination and subsequent functionalization has yielded nanomolar inhibitors with excellent selectivity profiles [6]. The introduction of tricyclic heteroaromatic frameworks through cross-coupling reactions with brominated pyridines has proven particularly effective for contacting water-filled pockets in kinase active sites [6].

Phosphatidylinositol-3-kinase (PI3K) inhibitor development has benefited significantly from pyridine-based scaffolds incorporating the 4-bromo-2-methyl-3-nitropyridine framework. The Guareschi pyridine scaffold has been successfully employed to create compounds with isoform-selective activity [5]. Compound 9b demonstrated selective inhibition against the PI3Kα isoform while maintaining good inhibitory activity, highlighting the potential for achieving kinase selectivity through careful structural modification [5].

| Kinase Target | Scaffold Type | Binding Affinity (Kd) | Selectivity Profile |

|---|---|---|---|

| CHK1 | Pyrazolopyridine | Low nanomolar | >1000-fold vs CHK2 |

| PI3Kα | Guareschi pyridine | Selective inhibition | α-selective vs β,γ,δ |

| CSF1R | Pyrrolopyrimidine | Low nanomolar | Enhanced vs off-targets |

| GAK | Isothiazolopyridine | 0.052 μM | Position-4 nitrogen critical |

Colony stimulating factor 1 receptor (CSF1R) inhibitor development has utilized molecular hybridization approaches combining pyridine fragments with known inhibitor pharmacophores. The synthesis of pyridine-based pyrrolopyrimidine analogs through Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions has yielded compounds with low-nanomolar enzymatic activity and favorable ADME properties [7]. Compound 12b emerged as the most potent CSF1R inhibitor in this series, demonstrating the effectiveness of pyridine scaffold modifications in kinase inhibitor optimization [7].

The versatility of brominated pyridine building blocks extends to the development of novel kinase inhibitor chemotypes through scaffold-hopping strategies. Replacement of traditional kinase hinge-binding motifs with appropriately substituted pyridines has led to the identification of new structural classes with improved selectivity and pharmacological properties [4] [7].

Functionalization Strategies for Targeted Cancer Therapeutics

The development of cancer therapeutics based on 4-bromo-2-methyl-3-nitropyridine involves sophisticated functionalization strategies that leverage the compound's unique reactivity profile. The strategic placement of electron-withdrawing nitro groups and electrophilic bromine substituents creates multiple sites for chemical modification, enabling the synthesis of diverse anticancer agents with tailored biological properties [8].

Structure-activity relationship analysis of pyridine derivatives in cancer therapy has revealed critical insights into the molecular features that enhance antiproliferative activity. The presence and positioning of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups significantly influence anticancer potency against various cancer cell lines [8]. Conversely, derivatives containing halogen atoms or bulky substituents generally exhibit reduced antiproliferative activity, suggesting that specific substitution patterns are essential for optimal therapeutic efficacy [8].

Comprehensive studies across multiple cancer cell lines have demonstrated that methoxy group introduction substantially improves antiproliferative activity, particularly against HeLa, A549, and MDA-MB-231 cell lines [8]. The observed decrease in IC50 values indicates enhanced effectiveness in inhibiting cancer cell growth. Similarly, hydroxyl group incorporation has shown beneficial effects, with particularly notable improvements in activity against HeLa and MCF-7 cell lines [8]. The presence of two hydroxyl groups in pyridine derivatives has been associated with superior IC50 values against Hep2, PC3, SW1116, and BGC823 cell lines [8].

| Cell Line | Optimal Functional Groups | IC50 Improvement | Mechanism of Action |

|---|---|---|---|

| HeLa | -OMe, -OH groups | Significant decrease | Enhanced cellular uptake |

| A549 | -OMe substitution | Notable reduction | Improved target binding |

| MCF-7 | -OH groups | Substantial improvement | Enhanced selectivity |

| MDA-MB-231 | -OMe derivatives | Marked enhancement | Optimized pharmacokinetics |

The molecular basis for enhanced anticancer activity involves multiple mechanisms of action. Pyridine derivatives have been shown to inhibit key cellular targets including kinases, androgen receptors, tubulin polymerization, topoisomerase enzymes, and human carbonic anhydrase [9]. These diverse inhibitory actions demonstrate the versatility of pyridine-based compounds in targeting multiple cancer-associated pathways simultaneously [9].

Kinase inhibition represents a particularly important mechanism for pyridine-based cancer therapeutics. Studies have identified pyridine derivatives as potent inhibitors of various kinases involved in cancer progression, including PIM-1 kinase, with compounds showing impressive inhibitory activity correlating with in vitro anticancer assays [9]. The development of pyridine-conjugated benzimidazoles has yielded compounds with broad-spectrum anticancer activity across 41 different cancer cell lines, with para-substituted chloro and methoxy groups significantly enhancing biological activity [9].

Targeted therapeutic approaches utilizing pyridine scaffolds have shown promise in addressing specific cancer types. Benzo [10] [1]cyclohepta[1,2-b]pyridine-containing thiourea derivatives have demonstrated anticancer potential comparable to 5-fluorouracil against MCF-7, MDA-MB-231, and HT-29 cell lines [9]. The incorporation of pyridine moieties into complex molecular frameworks has enabled the development of compounds with enhanced potency and improved selectivity profiles [9].

Design of Antimicrobial Hybrid Molecules Through Positional Isomerism

The strategic manipulation of positional isomerism in 4-bromo-2-methyl-3-nitropyridine derivatives has opened new avenues for designing antimicrobial hybrid molecules with enhanced therapeutic properties. The impact of substituent positioning on chemical reactivity and biological activity has been demonstrated to be crucial for optimizing antimicrobial efficacy [11] [12].

Positional isomerism effects in nitropyridine derivatives significantly influence their antimicrobial properties through alterations in electronic distribution and steric interactions. Research has shown that the relative positions of nitro and bromo substituents can dramatically affect the compound's ability to interact with microbial targets [11]. The unprecedented reactivity observed in certain positional isomers involves domino reactions, salt formation, cyclization, and nucleophilic substitution processes that can be harnessed for antimicrobial agent development [11].

Studies on brominated nitropyridine isomers have revealed that 4-bromo-3-nitropyridine derivatives exhibit significant antimicrobial and antifungal properties, making them valuable candidates for pharmaceutical applications . The biological activity extends to potential anticancer applications, with derivatives showing activity against cancer cell lines, indicating the broad therapeutic potential of these positional isomers . The versatility of these compounds as building blocks for creating biologically active molecules stems from their ability to undergo various chemical transformations while maintaining antimicrobial efficacy .

Hybrid molecule design incorporating different positional isomers has demonstrated superior antimicrobial properties compared to individual components. The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives has shown how methyl substituent positioning modulates both structural architecture and biological behavior [12]. These isomeric systems exhibit distinct antimicrobial profiles, with systematic analysis revealing that variations in substitution patterns significantly affect therapeutic efficacy [12].

| Isomer Type | Antimicrobial Activity | Target Organisms | Mechanism Enhancement |

|---|---|---|---|

| 4-Bromo-3-nitro | High antibiofilm activity | Pseudomonas aeruginosa | Cell wall disruption |

| 2-Bromo-5-nitro | Broad-spectrum activity | Multiple bacterial strains | Enzyme inhibition |

| 3-Bromo-4-nitro | Selective antimicrobial | Resistant bacterial strains | Membrane permeabilization |

| 5-Bromo-2-nitro | Enhanced bioavailability | Gram-positive bacteria | Improved cellular uptake |

The development of antimicrobial hybrid molecules through positional isomerism has been particularly successful in addressing bacterial resistance mechanisms. Nitropyridine derivatives with optimized substitution patterns have shown ability to overcome traditional resistance pathways by targeting multiple cellular processes simultaneously [13]. The pyridine scaffold's inherent ability to engage in π-π stacking interactions and hydrogen bonding with biological targets is enhanced through strategic positioning of functional groups [14].

Advanced synthetic strategies have enabled the creation of hybrid molecules that combine the antimicrobial properties of different positional isomers. The use of nitropyridines as precursors for bioactive compound synthesis has demonstrated their versatility in medicinal chemistry applications [15]. Recent developments have shown that 2,4-dichloro-3-nitropyridine can serve as a valuable starting material for synthesizing compounds with phosphodiesterase inhibitory activity, which exhibits anti-inflammatory properties relevant to antimicrobial therapy [15].